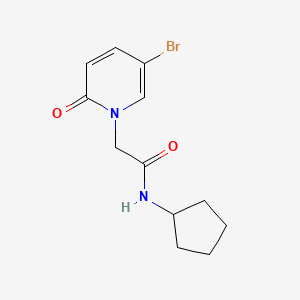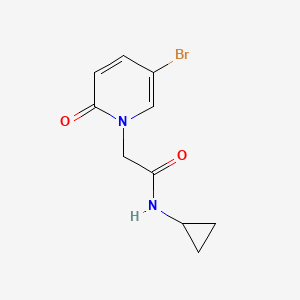
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide, also known as BDA-410, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide binds to the MCT4 protein and inhibits its activity, leading to an accumulation of lactate within the cancer cells. This accumulation of lactate results in a decrease in pH, which leads to cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to inhibit the activity of the protein P-glycoprotein, which is responsible for transporting drugs out of cancer cells, leading to increased drug efficacy.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has been shown to induce cell death in cancer cells, both in vitro and in vivo. The accumulation of lactate within the cancer cells leads to a decrease in pH, which results in cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to increase the efficacy of chemotherapy drugs in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide in lab experiments is its specificity for the MCT4 protein, which allows for targeted inhibition of lactate transport in cancer cells. However, a limitation of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well.
Zukünftige Richtungen
For 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide research include investigating its potential as a therapeutic agent for cancer treatment, as well as its potential use in combination with chemotherapy drugs. Further research is also needed to determine the optimal dosage and administration of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide, as well as its potential side effects. Additionally, research could be conducted to investigate the potential of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide in other diseases that involve lactate transport, such as ischemic heart disease.
Synthesemethoden
The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide involves a multi-step process starting with the reaction of 2-aminonicotinic acid with ethyl bromoacetate to form ethyl 2-(pyridin-2-yl) acetate. The resulting compound is then reacted with cyclopropanecarbonyl chloride to form the final product, 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has been shown to inhibit the activity of the protein MCT4, which is responsible for transporting lactate out of cancer cells. This inhibition leads to an accumulation of lactate within the cancer cells, resulting in a decrease in pH and subsequent cell death. 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-1-4-10(15)13(5-7)6-9(14)12-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCERYXUDQDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
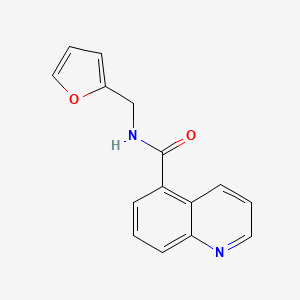
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
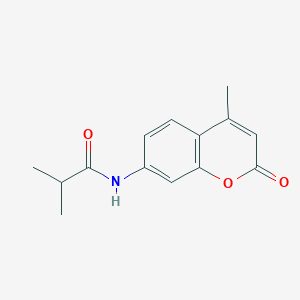
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
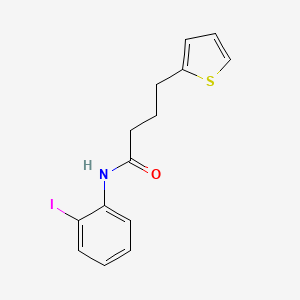
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
